2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a benzenesulfonyl group, an ethyl group, and a cyclopentylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize production costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with serine residues in enzymes, potentially inhibiting their activity. This compound may also interact with other molecular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group and exhibit similar chemical reactivity.
Quinoline derivatives: Compounds with a quinoline core structure, such as quinoline N-oxides and dihydroquinolines.
Cyclopentylacetamide derivatives: Compounds containing the cyclopentylacetamide moiety .
Uniqueness
2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-2-17-12-13-21-18(14-17)15-22(31(29,30)20-10-4-3-5-11-20)24(28)26(21)16-23(27)25-19-8-6-7-9-19/h3-5,10-15,19H,2,6-9,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYZQAYEDHASRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.